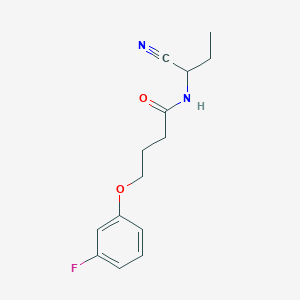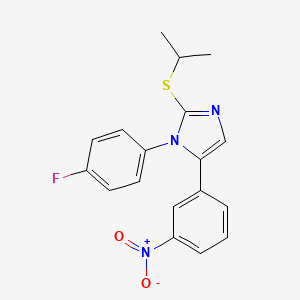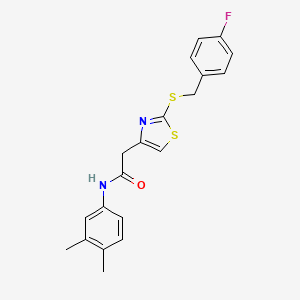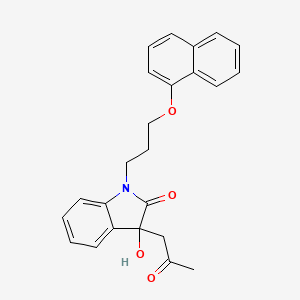
N-(1-cyanopropyl)-4-(3-fluorophenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanopropyl)-4-(3-fluorophenoxy)butanamide, also known as FUB-APINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in research. FUB-APINACA is a potent agonist of the cannabinoid receptors, which are involved in various physiological processes in the body.
Aplicaciones Científicas De Investigación
N-(1-cyanopropyl)-4-(3-fluorophenoxy)butanamide has been used in various scientific research studies to investigate the effects of cannabinoids on the body. It has been shown to have high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, mood, and immune function. This compound has also been used to study the effects of synthetic cannabinoids on the brain and behavior.
Mecanismo De Acción
N-(1-cyanopropyl)-4-(3-fluorophenoxy)butanamide acts as a potent agonist of the CB1 and CB2 receptors in the body. It binds to these receptors and activates them, leading to various physiological effects. The CB1 receptor is primarily found in the brain and is involved in the regulation of pain, mood, and appetite. The CB2 receptor is primarily found in immune cells and is involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the release of dopamine in the brain, leading to feelings of pleasure and reward. It has also been shown to decrease the release of GABA, a neurotransmitter that inhibits brain activity. This leads to increased brain activity and altered behavior. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanopropyl)-4-(3-fluorophenoxy)butanamide has several advantages for lab experiments. It is a potent agonist of the CB1 and CB2 receptors, which makes it useful for studying the effects of cannabinoids on the body. It is also relatively easy to synthesize and purify, which makes it accessible for research purposes. However, there are also limitations to the use of this compound in lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural cannabinoids in the body. It is also a relatively new compound, and its long-term effects on the body are not yet fully understood.
Direcciones Futuras
There are several future directions for research on N-(1-cyanopropyl)-4-(3-fluorophenoxy)butanamide. One area of research is the development of new synthetic cannabinoids with improved pharmacological properties. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the body. This may involve studying the effects of chronic exposure to synthetic cannabinoids on brain function, behavior, and immune function. Additionally, this compound may have potential therapeutic applications in the treatment of various conditions, such as pain, inflammation, and mood disorders. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in research. It is a potent agonist of the CB1 and CB2 receptors and has been used to study the effects of cannabinoids on the body. This compound has various biochemical and physiological effects on the body, and it may have potential therapeutic applications in the treatment of various conditions. Further research is needed to explore these potential applications and to understand the long-term effects of synthetic cannabinoids on the body.
Métodos De Síntesis
The synthesis of N-(1-cyanopropyl)-4-(3-fluorophenoxy)butanamide involves the reaction of 4-(3-fluorophenoxy)butanoic acid with 1-cyanopropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The resulting product is then purified using column chromatography or recrystallization.
Propiedades
IUPAC Name |
N-(1-cyanopropyl)-4-(3-fluorophenoxy)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-2-12(10-16)17-14(18)7-4-8-19-13-6-3-5-11(15)9-13/h3,5-6,9,12H,2,4,7-8H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZMUBRORXOCGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CCCOC1=CC(=CC=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2385050.png)
![1-acetyl-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2385052.png)
![N-(benzo[d]thiazol-2-yl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2385053.png)



![2-[cyano(3-ethylphenyl)amino]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B2385059.png)

![2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2385063.png)

![5-amino-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385065.png)
![6-benzyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2385066.png)

